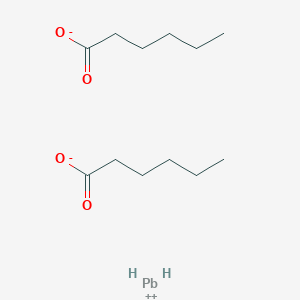
Hexanoate;lead(2+) dihydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoate;lead(2+) dihydride, also known as lead hexanoate or lead(II) hexanoate, is a chemical compound with the molecular formula Pb(C6H11O2)2. It is a white crystalline powder that is commonly used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
科学的研究の応用
Lead hexanoate has been used in scientific research as a catalyst in various chemical reactions. It has also been used as a precursor to synthesize Hexanoate;lead(2+) dihydride-containing compounds for use in electronic devices, such as solar cells and photodetectors.
作用機序
The mechanism of action of Hexanoate;lead(2+) dihydride hexanoate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can facilitate the formation of chemical bonds in various reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Hexanoate;lead(2+) dihydride hexanoate. However, it is known to be toxic and can cause harm to the environment and human health if not handled properly.
実験室実験の利点と制限
One advantage of using Hexanoate;lead(2+) dihydride hexanoate in lab experiments is its ability to act as a catalyst in various reactions. However, its toxicity and potential harm to the environment and human health are significant limitations.
将来の方向性
Future research on Hexanoate;lead(2+) dihydride hexanoate could focus on finding safer alternatives to its use as a catalyst in chemical reactions. Additionally, research could explore the potential use of Hexanoate;lead(2+) dihydride hexanoate in electronic devices and other applications. Further investigation into the mechanism of action and toxicity of Hexanoate;lead(2+) dihydride hexanoate could also provide valuable insights into its use and potential risks.
合成法
Lead hexanoate can be synthesized by reacting Hexanoate;lead(2+) dihydride oxide with hexanoic acid in the presence of a solvent such as ethanol. The reaction produces Hexanoate;lead(2+) dihydride hexanoate and water. The resulting product can be purified through recrystallization.
特性
CAS番号 |
15773-53-2 |
|---|---|
製品名 |
Hexanoate;lead(2+) dihydride |
分子式 |
C12H22O4Pb |
分子量 |
437.50068 |
IUPAC名 |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
InChIキー |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
正規SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
その他のCAS番号 |
15773-53-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



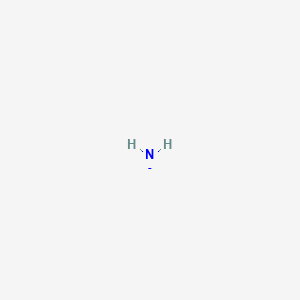
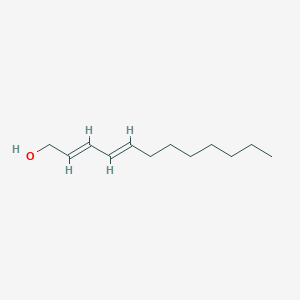
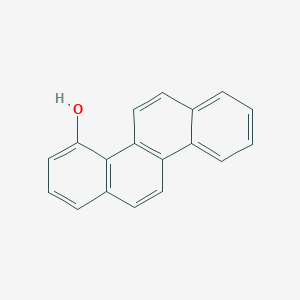
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

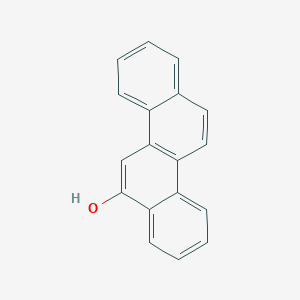
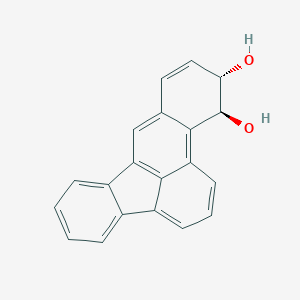
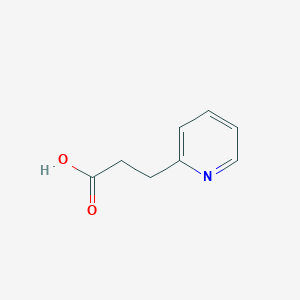
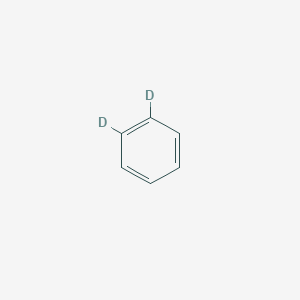
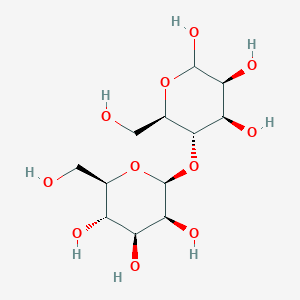
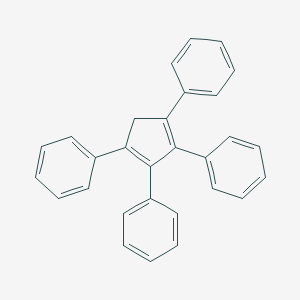

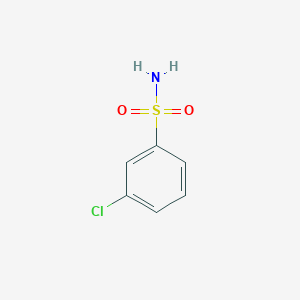
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)